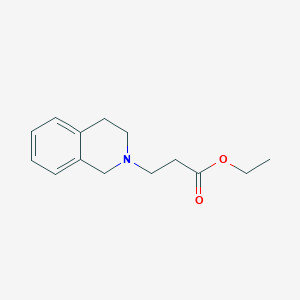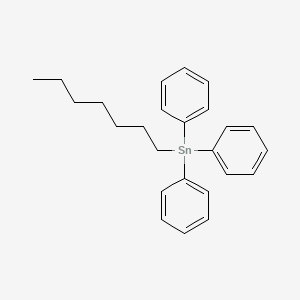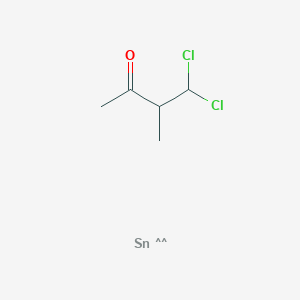
CID 71365253
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 71365253” is known as Tin, dichlorodimethyl(2-propanone)-. This compound is a derivative of tin and is characterized by its unique chemical structure, which includes dichlorodimethyl groups attached to a 2-propanone backbone. It is used in various industrial and scientific applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tin, dichlorodimethyl(2-propanone)- typically involves the reaction of tin tetrachloride with dimethyl ketone (acetone) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products. The reaction can be represented as follows:
SnCl4+2CH3COCH3→SnCl2(CH3)2CO+2HCl
Industrial Production Methods
In industrial settings, the production of Tin, dichlorodimethyl(2-propanone)- is scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Tin, dichlorodimethyl(2-propanone)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The dichlorodimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin dioxide, while reduction could produce tin dichloride.
Wissenschaftliche Forschungsanwendungen
Tin, dichlorodimethyl(2-propanone)- has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of coatings, adhesives, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Tin, dichlorodimethyl(2-propanone)- exerts its effects involves its interaction with various molecular targets. The compound can coordinate with metal ions and form complexes that influence catalytic activity. It also interacts with organic molecules through its dichlorodimethyl groups, affecting their reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tin tetrachloride: A precursor in the synthesis of Tin, dichlorodimethyl(2-propanone)-.
Dimethyltin dichloride: A related compound with similar chemical properties.
Tin dioxide: An oxidation product of Tin, dichlorodimethyl(2-propanone)-.
Uniqueness
Tin, dichlorodimethyl(2-propanone)- is unique due to its specific combination of dichlorodimethyl groups and a 2-propanone backbone. This structure imparts distinct reactivity and stability, making it valuable in various applications.
Eigenschaften
Molekularformel |
C5H8Cl2OSn |
|---|---|
Molekulargewicht |
273.73 g/mol |
InChI |
InChI=1S/C5H8Cl2O.Sn/c1-3(4(2)8)5(6)7;/h3,5H,1-2H3; |
InChI-Schlüssel |
QVYLYVLBLZGAEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(Cl)Cl)C(=O)C.[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


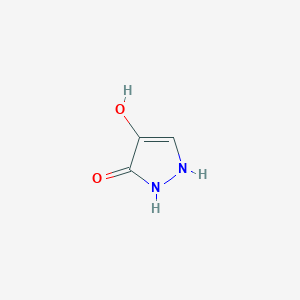
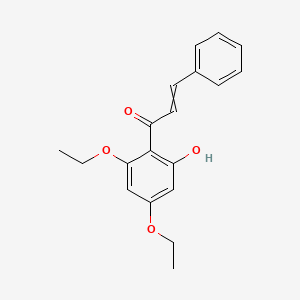

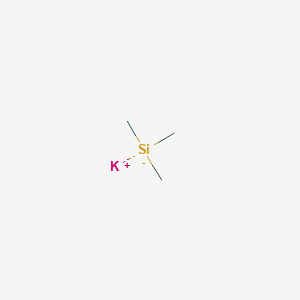
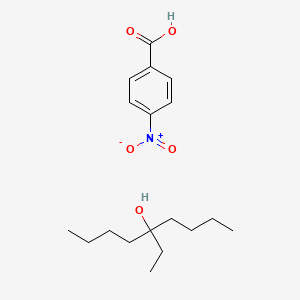

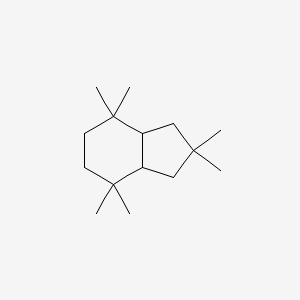
![6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14635394.png)
![Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14635408.png)


![3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14635429.png)
